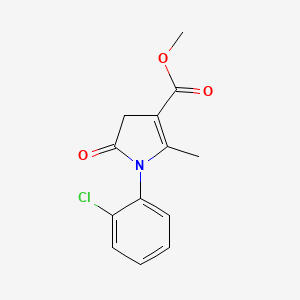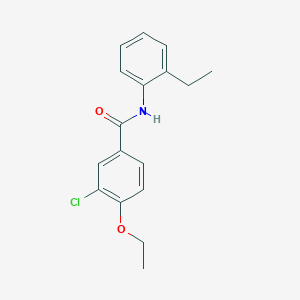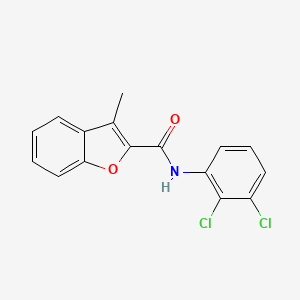
3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole exerts various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, the compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, and neuroprotective activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole. One of the directions is to further investigate the mechanism of action of the compound and its potential targets in various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Moreover, future studies could explore the potential use of the compound in combination with other drugs for the treatment of various diseases. Finally, the development of more soluble derivatives of 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid to yield 4-chloro-N'-[(2-methoxyphenyl)methylene]benzohydrazide. This compound is then reacted with acetic anhydride and sodium acetate to form 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(19-21-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSFUISKNYQYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)



![4-[3-(4-tert-butylphenyl)acryloyl]morpholine](/img/structure/B5871000.png)
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871045.png)

